

A Comparative Spectroscopic Analysis: 4'-Nitrobenzanilide and 4-amino-4'-nitrobenzanilide

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Compound of Interest

Compound Name: 4'-Nitrobenzanilide

Cat. No.: B1329733

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This guide provides a detailed spectroscopic comparison of **4'-Nitrobenzanilide** and 4-amino-**4'-nitrobenzanilide**, offering insights into their structural and electronic properties. The addition of an amino group and the corresponding removal of a nitro group on one of the phenyl rings significantly alters the spectroscopic characteristics of the parent molecule. This comparison is supported by experimental data for **4'-Nitrobenzanilide** and predicted data for 4-amino-**4'-nitrobenzanilide**, for which comprehensive experimental spectra are not readily available in public databases.

Chemical and Physical Properties

A summary of the key chemical and physical properties of both compounds is presented below. These properties are crucial for understanding their behavior in different analytical environments.

Property	4'-Nitrobenzанилід	4-amino-4'-nitrobenzанилід
Molecular Formula	C ₁₃ H ₁₀ N ₂ O ₃ [1] [2] [3] [4] [5]	C ₁₃ H ₁₁ N ₃ O ₃ [6]
Molecular Weight	242.23 g/mol [1] [2] [3] [4] [5]	257.24 g/mol [6]
Melting Point	202-204 °C [1] [7]	Not available
Appearance	White to Orange to Green powder/crystal [1]	Not available
Solubility	2.2 µg/mL at pH 7.4 [2]	Not available
CAS Number	3393-96-2 [1] [2] [3] [4] [5]	31366-39-9 [6]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for both compounds. For 4-amino-4'-nitrobenzанилід, the data is predicted based on the known effects of amino group substitution on aromatic systems.

¹H NMR Spectroscopy

Compound	Chemical Shift (ppm) and Multiplicity
4'-Nitrobenzанилід	Aromatic protons typically appear in the range of 7.5-8.5 ppm. The specific shifts and coupling patterns are complex due to the two substituted benzene rings.
4-amino-4'-nitrobenzанилід (Predicted)	The introduction of the electron-donating amino group on one ring is expected to shift the signals of the protons on that ring upfield (to lower ppm values) compared to 4'-Nitrobenzанилід. The protons on the nitro-substituted ring will remain in a similar downfield region. The NH ₂ protons would likely appear as a broad singlet.

Infrared (IR) Spectroscopy

Compound	Key IR Absorptions (cm ⁻¹)
4'-Nitrobenzanilide	~3300 (N-H stretch, amide), ~1660 (C=O stretch, amide I), ~1590, 1480 (C=C stretch, aromatic), ~1520, 1340 (N-O stretch, nitro group).
4-amino-4'-nitrobenzanilide (Predicted)	In addition to the amide and nitro group peaks similar to 4'-Nitrobenzanilide, two characteristic N-H stretching bands for the primary amine are expected around 3400-3200 cm ⁻¹ . The C-N stretching of the aromatic amine should appear around 1340-1250 cm ⁻¹ .

Mass Spectrometry

Compound	Molecular Ion (M ⁺) Peak (m/z) and Key Fragments
4'-Nitrobenzanilide	Molecular Ion [M] ⁺ at m/z 242. Key fragments often correspond to the benzoyl cation (m/z 105) and fragments of the nitrophenyl group.
4-amino-4'-nitrobenzanilide (Predicted)	Molecular Ion [M] ⁺ at m/z 257. Fragmentation is expected to involve the loss of the nitro group, and cleavage at the amide bond, leading to fragments corresponding to the aminobenzoyl and nitrophenylamine moieties.

UV-Vis Spectroscopy

Compound	λ_{max} (nm) and Electronic Transitions
4'-Nitrobenzanilide	Shows strong absorption in the UV region, characteristic of aromatic systems with electron-withdrawing groups. The spectrum typically displays bands corresponding to $\pi \rightarrow \pi^*$ transitions. ^[5]
4-amino-4'-nitrobenzanilide (Predicted)	The presence of the electron-donating amino group is expected to cause a red shift (shift to longer wavelengths) in the absorption maxima compared to 4'-Nitrobenzanilide due to extended conjugation and intramolecular charge transfer possibilities.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ¹H NMR spectra using standard pulse sequences.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with ~200 mg of dry KBr powder and press into a transparent pellet.

- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Instrumentation: Use a mass spectrometer capable of providing accurate mass measurements (e.g., Time-of-Flight - TOF, or Quadrupole).
- Data Acquisition: Acquire the mass spectrum, ensuring good resolution and signal-to-noise ratio.
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

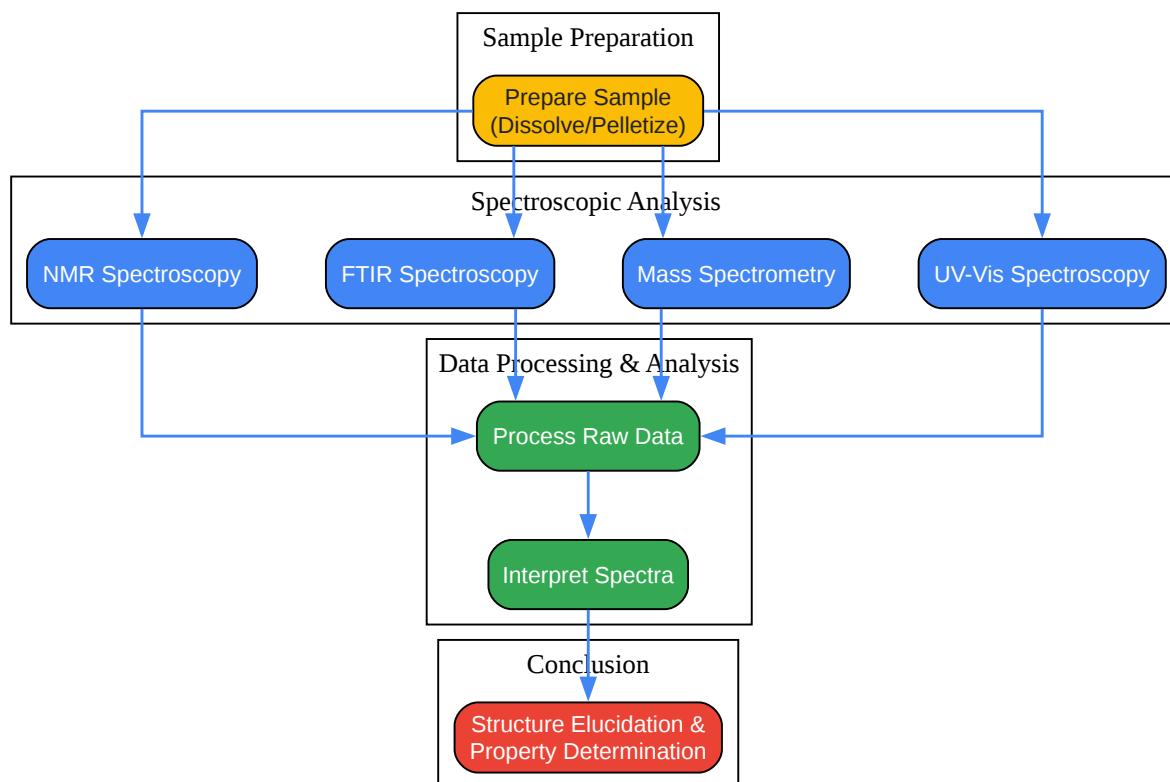
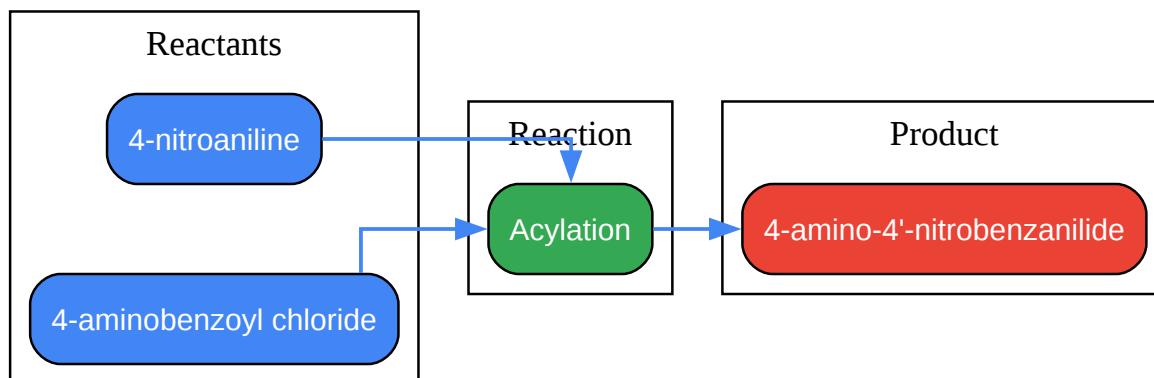
UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g., 200-800 nm).
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) and relate the absorbance to the concentration using the Beer-Lambert law if quantitative analysis is required.

Visualizations

Synthesis of 4-amino-4'-nitrobenzanilide

The synthesis of **4-amino-4'-nitrobenzanilide** can be logically inferred from the synthesis of similar compounds. A plausible synthetic route involves the reaction of 4-aminobenzoyl chloride with 4-nitroaniline.



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References

- 1. 4'-NITROBENZANILIDE CAS#: 3393-96-2 [m.chemicalbook.com]
- 2. 4'-Nitrobenzanilide | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-Nitrobenzanilide [webbook.nist.gov]
- 4. 4'-NITROBENZANILIDE(3393-96-2) 1H NMR spectrum [chemicalbook.com]
- 5. 4'-Nitrobenzanilide [webbook.nist.gov]
- 6. 4-amino-4'-nitrobenzanilide | 31366-39-9 [amp.chemicalbook.com]
- 7. 4'-nitrobenzanilide | CAS#:3393-96-2 | Chemsoc [chemsoc.com]
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